![molecular formula C10H8N2O3S B3145868 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-94-9](/img/structure/B3145868.png)

3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid

Overview

Description

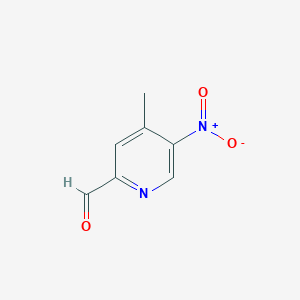

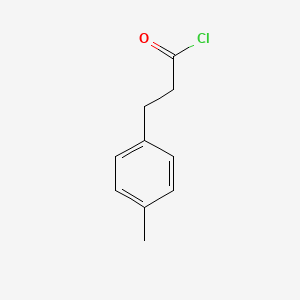

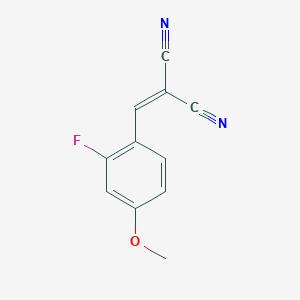

This compound belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridines have been described . Many efforts have been made to synthesize these important heterocycles due to their pharmacological and biological utility . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring fused to a pyridine ring . The thiophene ring is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine ring is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

The synthesis of thieno[2,3-b]pyridines involves various chemical reactions. For instance, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from certain compounds through a 3-cyanopyridine-2-thiolate intermediate . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to certain products in two synthetic steps .Scientific Research Applications

Synthesis Methods

3-Aminothieno[2,3-b]pyridine-2-carboxamides, a closely related compound, react with chloroacetyl chloride to produce 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which can further react to yield various derivatives, indicating a versatile synthetic pathway for functionalized thieno[2,3-b]pyridines (Lukina, Stolyarova, & Dotsenko, 2017). Furthermore, N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides synthesized from 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters show potential for yielding novel heterocyclic compounds through various cyclization reactions, demonstrating the compound's utility in creating structurally diverse molecules (Chigorina, Bespalov, & Dotsenko, 2019).

Structural Analyses

The title compound, 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, has been structurally characterized, revealing an almost planar thieno[2,3-b]pyridine residue, with significant interactions such as intramolecular hydrogen bonding and π–π interactions contributing to its crystal packing (Pinheiro et al., 2012). This analysis provides insight into the compound's solid-state behavior, which is crucial for understanding its physical properties and potential applications in materials science.

Potential Biological Activities

The thieno[2,3-b]pyridine scaffold has been explored for its anti-proliferative properties, with modifications to the core structure showing significant effects on biological activity. For example, attaching a propyl-aryl group to 2-amino-3-carboxamido-thieno[2,3-b]pyridine resulted in compounds with potent anti-proliferative activity, highlighting the potential for developing novel anticancer agents (Haverkate et al., 2021). Additionally, derivatives of thieno[2,3-b]pyridine have demonstrated promising fluorescence properties for potential antitumor applications, suggesting their utility in diagnostic and therapeutic contexts (Carvalho et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-(Acetylamino)thieno[2,3-b]pyridine-2-carboxylic acid are Trypsin-1 and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion and fibrinolysis, respectively.

Mode of Action

This interaction could potentially alter the function of these proteins, affecting the biological processes they are involved in .

Biochemical Pathways

The downstream effects of these changes could have significant impacts on physiological processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its targets, it is likely to have effects on cells involved in digestion and fibrinolysis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name |

3-acetamidothieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-5(13)12-7-6-3-2-4-11-9(6)16-8(7)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUOPDTACJQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)

![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)

![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)

![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)